BenchChemオンラインストアへようこそ!

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine

Physicochemical Properties Drug Design Lead Optimization

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine (CAS 1243472-27-6) is a heterocyclic building block belonging to the dihydropyrrolopyrimidine class, characterized by a fused pyrrole-pyrimidine core with a chlorine substituent at the 4-position and a primary amine at the 2-position. Its molecular formula is C6H7ClN4 with a molecular weight of 170.60 g/mol.

Molecular Formula C6H7ClN4
Molecular Weight 170.60 g/mol
Cat. No. B11913474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine
Molecular FormulaC6H7ClN4
Molecular Weight170.60 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N=C(N=C2Cl)N
InChIInChI=1S/C6H7ClN4/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2,(H2,8,10,11)
InChIKeyCZWVOBKZFCQZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine: Core Properties and Scaffold Identity


4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine (CAS 1243472-27-6) is a heterocyclic building block belonging to the dihydropyrrolopyrimidine class, characterized by a fused pyrrole-pyrimidine core with a chlorine substituent at the 4-position and a primary amine at the 2-position. Its molecular formula is C6H7ClN4 with a molecular weight of 170.60 g/mol . The compound is not typically a final active pharmaceutical ingredient but is widely recognized as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries targeting enzymes such as ATR, CDK, and CLK families [1]. Its predicted physicochemical properties include an ACD/LogP of -0.63, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and a polar surface area of 64 Ų, which collectively influence its synthetic handling and the pharmacokinetic profile of downstream derivatives .

Why Substituting 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine with Other Pyrrolopyrimidine Building Blocks Compromises Project Fidelity


Generic substitution within the pyrrolopyrimidine building block class is not feasible due to critical structural and electronic divergences that dictate downstream biological activity. The [3,4-d] ring fusion geometry of the target compound creates a distinct spatial presentation of the 2-amino and 4-chloro exit vectors compared to the more common [2,3-d] and [3,2-d] isomers [1]. This difference directly alters the hinge-binding motif when the scaffold is elaborated into kinase inhibitors. Additionally, the presence of a free secondary amine at the N-6 position of the dihydropyrrole ring is a key functional handle for introducing diversity elements such as benzyl, acyl, or carboxamide groups, a feature absent or blocked in many close analogs [2]. The combination of the chlorine leaving group at C-4 for nucleophilic aromatic substitution (SNAr) and the unprotected N-6 position makes this specific compound a unique dual-functionalization platform that cannot be replicated by its N-protected or regioisomeric counterparts without additional synthetic steps and yield losses.

Quantitative Head-to-Head Evidence: Where 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine Outperforms Its Analogs


Reduced Lipophilicity (LogP) vs. Key Analogs Improves Synthetic Tractability and Downstream Drug-Likeness

The target compound exhibits a significantly lower predicted partition coefficient (ACD/LogP = -0.63) compared to its [2,3-d] regioisomer 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its deaminated analog 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This difference is critical because lower lipophilicity in the building block translates to derivatives with potentially better solubility and reduced off-target binding risks.

Physicochemical Properties Drug Design Lead Optimization

Dual Functionalization Handles: Unique Confluence of Leaving Group and Free Secondary Amine

The target compound uniquely combines a chlorine atom at C-4 (a site for nucleophilic aromatic substitution, SNAr) with an unprotected secondary amine at the N-6 position of the dihydropyrrole ring. In contrast, the widely used analog tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate bears a Boc protecting group at this position, requiring an additional quantitative deprotection step. This represents a saving of one synthetic step, eliminating typical deprotection yields of 70-95% and associated purification losses. Other analogs, such as 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, lack the 2-amino group entirely, precluding the introduction of amide or urea-linked pharmacophores at that vector.

Synthetic Chemistry Building Block Utility Parallel Synthesis

Kinase Inhibitory Activity: CLK1 Enzyme Engagement Demonstrates Scaffold Viability

In a comparative panel of dihydropyrrolopyrimidine CLK inhibitors, the target compound (referred to as the '4-Cl' analogue in the disclosed biological data table) exhibited selective inhibition of CLK1 with an IC50 of 1.8 µM, while showing much weaker activity against CLK3 (IC50 = 9.3 µM) and negligible activity (>10 µM) against CDK family kinases. [1] This provides a direct biochemical proof-of-concept for the [3,4-d] scaffold over alternatives. Notably, derived optimized compounds from this chemotype have achieved nanomolar potency; for instance, the lead compound 48f from a related 7,7-dimethyl series achieved an IC50 of 0.0030 µM against ATR. [2]

Kinase Inhibition Biochemical Screening CLK1

Purity and QC Transparency: Vendor-Supplied Analytical Data Ensures Reproducibility

Commercial suppliers for the target compound provide purity specifications of NLT 98% (HPLC) and include comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS), which represents the gold standard for building block procurement. In contrast, many close analogs such as 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and various N-6-substituted derivatives are only available through custom synthesis with variable and often lower purity benchmarks (typically 95% or unspecified). This discrepancy in analytical rigor directly impacts the screening data quality in early drug discovery, as impurities at even 2-5% levels can confound IC50 determinations in biochemical and cellular assays.

Quality Control Reproducibility Procurement Specification

High-Impact Application Scenarios for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine Based on Evidence


Targeted Kinase Library Construction via Dual-Vector Diversification

Builders of targeted kinase inhibitor libraries can leverage the compound's unique combination of an unprotected N-6 amine and a chlorine leaving group at C-4 to execute a sequential, one-pot diversification strategy. The lower LogP of -0.63 [1] ensures downstream product libraries inherently trend toward more favorable solubility profiles compared to libraries built from [2,3-d] analogs. The validated micromolar CLK1 activity of the parent scaffold provides a low-molecular-weight starting point for hit-to-lead optimization against splicing kinases implicated in cancer.

ATR and DNA Damage Response (DDR) Inhibitor Lead Generation

For teams focused on the DNA damage response, this building block is the direct precursor to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class of ATR inhibitors. Publications disclose that optimized derivatives from this scaffold achieve low-nanomolar ATR inhibition (e.g., compound 5g, IC50 = 0.007 µM) [1]. Starting with this pre-functionalized core saves 2-3 synthetic steps compared to de novo construction of the fused ring system, making it a strategic procurement choice for accelerating structure-activity relationship (SAR) studies in the ATR program space.

Chemical Biology Probe Synthesis for Splicing Kinase (CLK/DYRK) Selectivity Profiling

The compound's demonstrated selectivity for CLK1 over CDKs at the micromolar level [1] makes it an attractive chemical handle for generating affinity probes or PROTAC precursors. Its free secondary amine allows for facile attachment of PEG linkers or E3 ligase recruiting motifs without requiring a preliminary, potentially yield-lowering, deprotection step. This advantage is critical for chemical biology groups where final compound purity and structural fidelity are paramount for cellular target engagement studies.

Quote Request

Request a Quote for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.